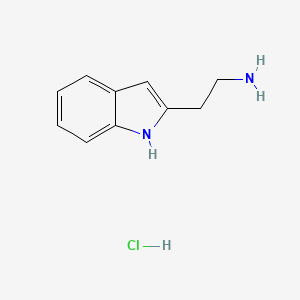

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride

Description

Antiparasitic Applications

Recent phenotypic screening identified bisindole derivatives of 2-(1H-indol-2-yl)ethan-1-amine as potent antileishmanial agents. Compound 1h (N-methylated bisindole) exhibited a selectivity index of 10.1 against Leishmania infantum amastigotes, comparable to the reference drug miltefosine.

Table 2: Antileishmanial Activity of Selected Derivatives

| Compound | Promastigote IC₅₀ (μM) | Amastigote IC₅₀ (μM) | THP-1 Cell Toxicity (μM) |

|---|---|---|---|

| 1h | 4.1 ± 0.3 | 11.1 ± 1.2 | 41.6 ± 4.8 |

| 2c | 2.7 ± 0.2 | 6.8 ± 0.9 | 18.4 ± 2.1 |

Data from in vitro models demonstrates the therapeutic window achievable through structural optimization.

Neuroplasticity Modulation

The compound’s ergoline isosteres show promise in addressing neuronal atrophy. By mimicking lysergic acid diethylamide’s (LSD) growth-promoting effects on cortical dendrites without inducing hallucinations, 2-substituted derivatives represent a novel class of psychoplastogens. Density functional theory (DFT) calculations suggest their enhanced stability over tetracyclic ergolines, facilitating blood-brain barrier penetration.

Properties

IUPAC Name |

2-(1H-indol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7,12H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZAZGLEDNKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound involve using hydrazine and an appropriate aldehyde or ketone, followed by hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 196.67 g/mol

The compound features an indole ring structure, which is known for its biological significance. Its mechanism of action involves interactions with various receptors and enzymes, influencing multiple biochemical pathways.

Chemistry

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex indole derivatives. These derivatives are crucial for developing new materials and pharmaceuticals.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity: It exhibits antibacterial properties against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial biofilm formation and influencing persister cell formation, contributing to antibiotic tolerance.

- Anticancer Properties: In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values indicating potent activity. For example, some analogs have shown GI50 values as low as 37 nM against multiple cancer types.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's interaction with serotonin receptors suggests possible applications in treating neuropsychiatric conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), which plays a role in drug transport across cell membranes.

Antibacterial Efficacy

A study demonstrated the effectiveness of indole derivatives against biofilm-forming bacteria, showcasing their potential as novel antibacterial agents in treating chronic infections.

Cytotoxicity Against Cancer Cells

Research indicated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential use in cancer therapeutics. For instance, derivatives were tested in vitro with varying concentrations to determine IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

Investigations into the interaction of indole derivatives with serotonin receptors have opened avenues for understanding their role in treating mood disorders and psychosis-related behaviors.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

- 2-(1H-Indol-1-yl)ethanamine

- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine

Comparison: Compared to these similar compounds, 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability .

Biological Activity

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride, an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a building block for synthesizing more complex indole derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets, influencing multiple biochemical pathways.

Target of Action

Indole derivatives, including this compound, are known to interact with specific receptors and enzymes in cells, leading to significant changes in cellular function. The compound may act on serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neuropsychiatric conditions .

Mode of Action

The compound likely exerts its effects through several mechanisms:

- Binding Interactions : It can bind to biomolecules and modulate their activity.

- Enzyme Inhibition/Activation : It may inhibit or activate enzymes that play crucial roles in cellular processes.

- Gene Expression Modulation : Changes in gene expression can lead to altered cellular responses, particularly in cancer and microbial contexts.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), which plays a role in drug transport across cell membranes.

Biological Activities

Research has shown that this compound exhibits various biological activities:

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial biofilm formation and influencing persister cell formation, which contributes to antibiotic tolerance .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies report significant antiproliferative effects against several cancer cell lines, with GI50 values indicating potent activity. For instance, analogs of this compound have demonstrated GI50 values as low as 37 nM against various cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of indole derivatives in clinical settings:

- Antibacterial Efficacy : A study highlighted the effectiveness of indole derivatives against biofilm-forming bacteria, showcasing their potential as novel antibacterial agents in treating chronic infections .

- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential use in cancer therapeutics .

- Neuropharmacological Effects : Investigations into the interaction of indole derivatives with serotonin receptors have opened avenues for understanding their role in treating mood disorders and psychosis-related behaviors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.